N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural elements include:
- Triazolo[1,5-a]quinazoline backbone: A bicyclic system combining triazole and quinazoline rings.
- N-phenyl group: Attached at the 5-amine position.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticancer agents. Its design leverages sulfonyl and aryl groups to enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-phenyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-19(15-13-17)32(30,31)24-23-26-22(25-18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(23)28-27-24/h3-16H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBYOPZDCCWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the quinazoline ring. The phenyl and sulfonyl groups are then added through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of compounds like N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine as antiviral agents. Specifically, derivatives of triazole compounds have shown efficacy against HIV by acting as non-nucleoside reverse transcriptase inhibitors. These compounds are synthesized by modifying the triazole scaffold to enhance their biological activity against various viral strains .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer properties. The presence of sulfonamide groups in the structure has been associated with improved selectivity and potency against cancer cell lines. Research indicates that modifications to the triazole and quinazoline components can lead to significant increases in cytotoxicity against specific cancer types .
Building Blocks in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. The 1,2,3-triazole moiety is particularly valuable for creating complex molecules through click chemistry reactions. This allows for the rapid assembly of diverse chemical libraries that can be screened for biological activity .
Synthesis of Novel Heterocycles
This compound can be utilized in synthesizing various heterocyclic compounds. The triazole and quinazoline rings facilitate the formation of new heterocycles through cycloaddition reactions and other coupling methods .
Case Studies
Mechanism of Action
The mechanism of action of N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Research Findings
Substituent Impact on Bioactivity :
- Chlorination at the 7-position (CAS 893787-13-8) may enhance cytotoxicity but also increase metabolic instability .
- Bulky sulfonyl groups (e.g., 2,5-dimethylphenyl in CAS 866807-85-4) improve target binding but may limit pharmacokinetic profiles .
Structure-Activity Relationships (SAR) :
Biological Activity
N-phenyl-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused triazole and quinazoline structure. Its chemical formula can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Structural Features
The presence of the triazole ring contributes to its unique reactivity and biological activity, while the sulfonyl group enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the efficacy of quinazoline-based compounds against human cancer cell lines, revealing that derivatives with structural similarities to our compound displayed IC₅₀ values in the low micromolar range against EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . The following table summarizes the anticancer activity of selected derivatives:
| Compound Name | Target | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | EGFR | 0.35 | EGFR inhibition |
| Compound 2 | VEGFR | 0.31 | VEGFR inhibition |
| Compound 3 | CDK-2 | 3.20 | Cell cycle arrest |
The anticancer effects are primarily attributed to the inhibition of key kinases involved in cell proliferation and survival. In particular, compounds targeting EGFR and VEGFR disrupt signaling pathways that promote tumor growth.
Apoptosis Induction
Research indicates that these compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases . For example, a derivative was shown to increase Bax expression while decreasing Bcl-2 levels, leading to enhanced apoptotic signaling.
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have been explored for their antimicrobial effects. A study focusing on similar compounds reported significant antibacterial activity against Gram-positive bacteria . The mechanism involves disruption of bacterial cell wall synthesis.
Antimicrobial Efficacy Table
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest favorable oral bioavailability due to its lipophilic nature facilitated by the propan-2-yl group .
Absorption and Distribution
Animal studies indicate rapid absorption with peak plasma concentrations achieved within one hour post-administration . The compound's distribution suggests effective penetration into tissues relevant for anticancer activity.
Metabolism and Excretion
Preliminary data indicate hepatic metabolism with a half-life conducive for once-daily dosing regimens. Further investigations are necessary to elucidate specific metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
